molecular formula C19H23N5O3 B5579808 (1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

Cat. No.: B5579808
M. Wt: 369.4 g/mol
InChI Key: IKHZLYNYNQVEOE-CVEARBPZSA-N
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Description

(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.18008961 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound (1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one can be synthesized using various methods. For instance, the ene synthesis of bicyclic arylmethylenedihydropyrazoles using 4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3,5-dione has been explored, demonstrating the versatility in synthesizing similar complex bicyclic structures (Martinez et al., 2002).

Structural and Conformational Studies

  • Detailed structural and conformational studies have been conducted on related diazabicyclanones and diazabicyclanols. These studies involve spectroscopic methods such as NMR, IR, and Raman spectroscopy, and crystallography, providing insights into the molecular structure and behavior of similar compounds (Gálvez et al., 1985).

Applications in Medicinal Chemistry

  • The compound and its derivatives have potential applications in medicinal chemistry. For example, research on bicyclic σ receptor ligands with cytotoxic activity explores similar bicyclic structures. These compounds exhibit high receptor affinity and have been investigated for their cell growth inhibition properties against human tumor cell lines (Geiger et al., 2007).

Ring-Opening Polymerization

  • Compounds such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene, which share structural similarities, are effective organocatalysts for ring-opening polymerization of cyclic esters. This highlights the potential use of similar bicyclic compounds in polymer chemistry (Lohmeijer et al., 2006).

Antimicrobial Studies

  • Bicyclic oxime ethers, similar in structure, have been synthesized and tested for antimicrobial activity. These studies provide a precedent for the potential application of the compound in developing antimicrobial agents (Parthiban et al., 2009).

Properties

IUPAC Name

(1S,6R)-9-[2-(4-benzyl-3-methyl-5-oxo-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-13-21-23(19(27)22(13)11-14-5-3-2-4-6-14)12-18(26)24-15-7-8-16(24)10-20-17(25)9-15/h2-6,15-16H,7-12H2,1H3,(H,20,25)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHZLYNYNQVEOE-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1CC2=CC=CC=C2)CC(=O)N3C4CCC3CNC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=O)N1CC2=CC=CC=C2)CC(=O)N3[C@@H]4CC[C@H]3CNC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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